5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Description
5-(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a fluorinated pyrazole moiety. The pyrazole ring is further modified with two methyl groups and a fluorine atom, which may enhance metabolic stability and electronic properties compared to non-fluorinated analogs. The fluorine atom likely improves lipophilicity and binding affinity through electronegative effects and hydrogen bonding interactions.
Properties
IUPAC Name |
5-(5-fluoro-1,3-dimethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN5S/c1-3-4(5(8)13(2)12-3)6-10-11-7(9)14-6/h1-2H3,(H2,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPQJPPDENJZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2=NN=C(S2)N)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the thiadiazole ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity may also be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases, such as sodium hydride or potassium carbonate, to deprotonate the nucleophile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding to specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In the case of receptor binding, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
5-(1,3-Dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Structure : Lacks the 5-fluoro substituent on the pyrazole ring.
- Activity : Pyrazole-thiadiazole hybrids are often explored as kinase inhibitors; fluorine introduction (as in the target compound) may enhance selectivity or potency.
5-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine
- Structure : Cyclopropyl substituent replaces fluorine, introducing steric bulk.
- Impact : Cyclopropyl groups can improve metabolic stability by resisting oxidative degradation, whereas fluorine enhances electronic interactions ( ).
Aromatic Ring-Substituted Thiadiazoles
5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine
- Synthesis : Ultrasound-assisted methods improve yields (72–94%) ( ).
- Activity : Moderate anticancer activity (GI50: 28.9–55.3 µM) ( ). Fluorine’s smaller size and higher electronegativity may enhance penetration into hydrophobic binding pockets compared to chlorine.
Heteroaromatic-Substituted Thiadiazoles
5-(1H-Indol-5-yl)-1,3,4-thiadiazol-2-amine Derivatives
5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine
- Activity: Anti-parasitic (95% inhibition of Trypanosoma cruzi at 6.2 mmol/L) ( ). Fluorine’s electron-withdrawing effects in the target compound could similarly enhance antiparasitic activity but with improved pharmacokinetics.
Trifluoromethylated Thiadiazoles
5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine Derivatives
- Synthesis: Organocatalytic trifluoromethylation achieves high yields (72–94%) ( ).
Biological Activity
5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial, antifungal, and other pharmacological activities supported by various studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHFNS
- Molecular Weight : 202.25 g/mol
- CAS Number : 1946818-12-7
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. Studies have shown that compounds containing the 1,3,4-thiadiazole moiety demonstrate activity against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 62.5 | Dogan et al. |
| Escherichia coli | 32.6 | PMC5987787 |
| Pseudomonas aeruginosa | 58% inhibition | PMC5987787 |
The presence of halogen substituents has been noted to enhance the antibacterial efficacy against Gram-positive bacteria while oxygenated substituents contribute to antifungal activity.
Antifungal Activity
The compound has also shown promising antifungal properties. For instance, derivatives with specific substitutions exhibited notable activity against fungal strains like Candida albicans and Aspergillus niger:
| Fungal Strain | Inhibition (%) | MIC (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans | 66 | 24–26 | PMC5987787 |
| Aspergillus niger | 58 | 32–42 | PMC5987787 |
Study on Antimicrobial Properties
A study highlighted the synthesis of various thiadiazole derivatives and their biological evaluation. The results indicated that compounds with specific substitutions at the thiadiazole ring exhibited enhanced antimicrobial activity compared to standard antibiotics. For example, a derivative with a p-nitroaniline moiety showed significant activity against both Gram-positive and Gram-negative bacteria .
Synergistic Effects
Research has also focused on the potential synergistic effects of combining thiadiazole derivatives with other active compounds. The covalent bonding of biologically active compounds could lead to improved efficacy through synergism while potentially reducing toxicity levels .
Q & A
Q. What synthetic methodologies are used to prepare 5-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine, and how is its structure validated?
The compound is synthesized via cyclization reactions. A common approach involves reacting fluorinated pyrazole intermediates (e.g., 5-fluoro-1,3-dimethylpyrazole-4-carbonyl chloride) with thiosemicarbazide in the presence of POCl₃ at 90–120°C . Alternative methods use condensation of pyrazole-carboxylic acid derivatives with thiosemicarbazide in ethanol under reflux . Structural validation employs IR spectroscopy (C=N stretches at 1600–1650 cm⁻¹, C-S at 650–750 cm⁻¹), ¹H/¹³C NMR (amine protons at δ 5.5–6.5 ppm), and single-crystal X-ray diffraction to confirm bond lengths (e.g., C—N: 1.32–1.36 Å in the thiadiazole ring) .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- IR spectroscopy : Identifies functional groups like amines and thiadiazole rings.
- NMR spectroscopy : Resolves proton environments (e.g., fluorine-induced splitting in aromatic regions).
- X-ray crystallography : Reveals molecular geometry (e.g., dihedral angles of 18.2–30.3° between pyrazole and thiadiazole rings) and hydrogen-bonding networks (N—H···N interactions at 2.89 Å) .
Q. What biological activities are associated with this compound?
Thiadiazole derivatives exhibit insecticidal, fungicidal, and antimicrobial properties. Fluorinated analogs show enhanced activity due to increased lipophilicity and metabolic stability . For example, fluorinated pyrazole-thiadiazole hybrids demonstrate improved antifungal efficacy compared to non-fluorinated counterparts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst use : POCl₃ facilitates cyclization at lower temperatures (90°C vs. 120°C) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 6 hours → 30 minutes) and improves yield by 15–20% .
- Crystallization : Slow evaporation from acetone/ethanol (3:1 v/v) yields high-purity crystals .
Q. How does fluorination impact the compound’s electronic properties and bioactivity?
The 5-fluoro substituent exerts strong electron-withdrawing effects, enhancing electrophilic substitution reactivity at adjacent positions. This increases binding affinity to biological targets (e.g., fungal CYP51 enzymes) while improving membrane permeability (logP = 2.1 vs. 1.5 for non-fluorinated analogs) . Computational studies show fluorine participates in C—F···π interactions (3.21 Å), stabilizing ligand-target complexes .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Discrepancies often arise from metabolic instability. Mitigation strategies include:
- ADMET profiling : Microsomal stability assays (target t₁/₂ > 60 minutes for in vivo translation).
- Pro-drug design : Masking the 2-amine group with acetyl or PEG moieties improves bioavailability .
- Target engagement assays : Ex vivo receptor occupancy studies validate mechanism of action .
Q. What computational methods predict binding modes to biological targets?
Molecular docking (AutoDock Vina) and MD simulations (NAMD) are used to model interactions:
- Docking : Fluorine engages in hydrophobic interactions with CYP51 residues (e.g., Phe228).
- MD simulations : Confirm stable binding (RMSD < 2.0 Å over 20 ns trajectories) .
Q. How can structure-activity relationship (SAR) studies optimize antimicrobial activity?
Focus on three regions:
- Pyrazole ring : Chlorine substitution at the 5-position increases Gram-positive activity 2-fold .
- Thiadiazole amine : Methylation reduces cytotoxicity while retaining potency .
- Hybrid systems : Conjugation with quinolones via propyl linkers broadens antimicrobial spectra .
Methodological Recommendations
- Synthetic scale-up : Use flow chemistry to maintain temperature control and reduce side reactions .
- Crystal engineering : Co-crystallization with co-formers (e.g., succinic acid) improves solubility .
- Biological assays : Pair standard MIC tests with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
